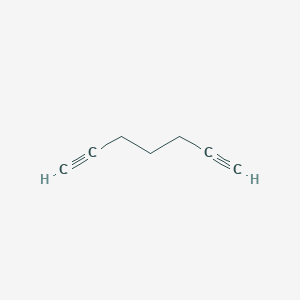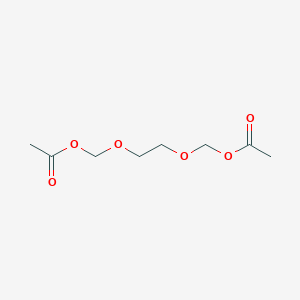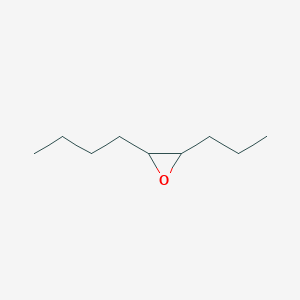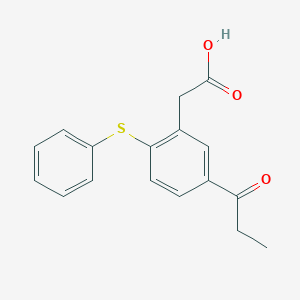
2-苯硫基-5-丙酰苯乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenylthio-5-propionylphenylacetic acid is an organic compound with the molecular formula C17H16O3S. It is a white to off-white solid with a melting point of 108-110°C . This compound is known for its applications in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates .
科学研究应用
2-Phenylthio-5-propionylphenylacetic acid has several scientific research applications:
Synthesis of Anti-Inflammatory Agents: It is a key intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).
Anticancer Research: Derivatives of phenylacetic acid, including this compound, have shown potential in anticancer research due to their cytotoxic activity against human cancer cell lines.
Antimicrobial Applications: Phenylacetic acid derivatives have demonstrated antimicrobial potency, inhibiting the growth of several bacteria and fungi.
作用机制
Target of Action
The primary targets of 2-Phenylthio-5-propionylphenylacetic Acid are the enzymes Cox-1 and Cox-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body. The compound preferentially inhibits Cox-2 .
Mode of Action
2-Phenylthio-5-propionylphenylacetic Acid interacts with its targets, Cox-1 and Cox-2, by binding to their active sites and inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular effect of the compound’s action is the inhibition of Cox-1 and Cox-2 enzymes, leading to a decrease in prostaglandin production . On a cellular level, this results in reduced inflammation and pain signaling.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :
Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.
Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.
Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of 2-Phenylthio-5-propionylphenylacetic acid.
Industrial Production Methods
Industrial production methods for 2-Phenylthio-5-propionylphenylacetic acid are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .
化学反应分析
Types of Reactions
2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
相似化合物的比较
Similar Compounds
- 2-Phenylthio-5-propionylphenylacetic acid methyl ester
- 2-Phenylthio-5-propionylphenylacetic acid ethyl ester
Uniqueness
2-Phenylthio-5-propionylphenylacetic acid is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit COX-2 preferentially makes it particularly valuable in the development of anti-inflammatory drugs.
属性
IUPAC Name |
2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDXFJQJYOGXHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545840 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103918-73-6 |
Source


|
| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
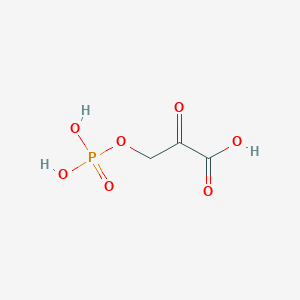
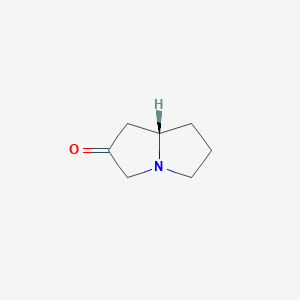
![3-[(6-Methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B51763.png)
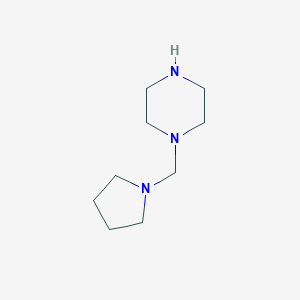
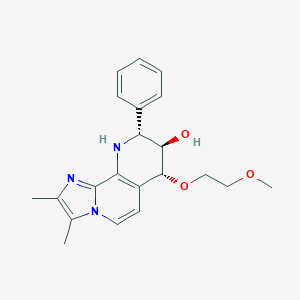
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
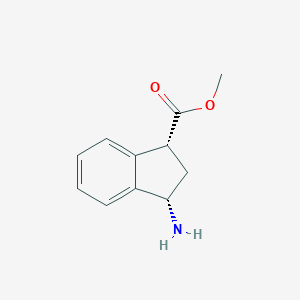
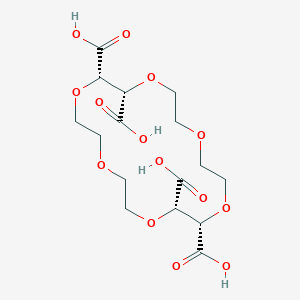
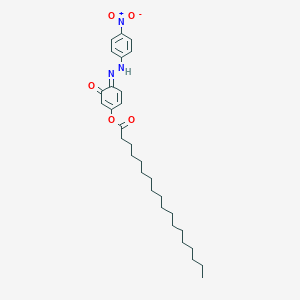
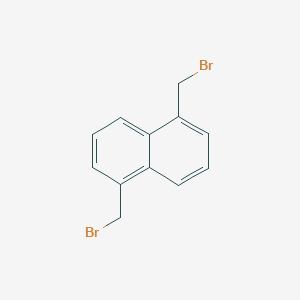
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
